2-[(2,4-difluorophenoxy)methyl]pyridine
Description
Properties
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHJCRPHMJPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Williamson Ether Synthesis
The Williamson ether synthesis is a classical approach for ether bond formation. For 2-[(2,4-difluorophenoxy)methyl]pyridine, this method involves reacting 2-(chloromethyl)pyridine with 2,4-difluorophenol in the presence of a base (e.g., potassium carbonate or sodium hydride). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 80–100°C for 12–24 hours .
Key Optimization Parameters :
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Base Selection : Strong bases (e.g., NaH) improve deprotonation of the phenolic hydroxyl group but may lead to side reactions.
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Solvent Effects : DMF enhances solubility but requires careful moisture control.
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Temperature : Prolonged heating (>24 hours) risks decomposition of the chloromethyl intermediate.
Typical Yield : 60–75% after column chromatography .
Mitsunobu Reaction for Etherification
The Mitsunobu reaction offers a robust alternative, utilizing 2-hydroxymethylpyridine and 2,4-difluorophenol with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method proceeds at room temperature within 4–6 hours, achieving higher regioselectivity .
Advantages :
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Mild conditions minimize side products.
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High functional group tolerance.
Limitations :
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Costly reagents (DIAD, PPh₃).
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Requires stoichiometric phosphine, complicating purification.
Yield : 80–85% after recrystallization .
Palladium-Catalyzed Cross-Coupling
Transition-metal catalysis enables coupling between 2-(bromomethyl)pyridine and 2,4-difluorophenol derivatives. A palladium(II) catalyst (e.g., Pd(OAc)₂) with ligands such as Xantphos facilitates the reaction in toluene at 110°C under inert atmosphere.
Reaction Conditions :
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Catalyst Loading: 5 mol% Pd(OAc)₂.
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Ligand Ratio: 1:1.2 (Pd:Xantphos).
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Additives: Cesium carbonate as base.
Yield : 70–78% with HPLC purity >95%.
Reductive Amination Pathway
Though less common, reductive amination of 2-pyridinecarboxaldehyde with 2,4-difluorophenoxyamine derivatives using sodium cyanoborohydride (NaBH₃CN) in methanol has been reported. This method is pH-dependent, requiring buffering at pH 5–6 with acetic acid .
Challenges :
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Limited substrate availability (phenoxyamines).
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Competing imine formation reduces efficiency.
Yield : 50–60% after acid-base extraction .
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction between 2-(hydroxymethyl)pyridine and 2,4-difluorophenyl tosylate in dimethyl sulfoxide (DMSO) with potassium tert-butoxide. At 150°C for 30 minutes, this method achieves rapid kinetics and reduced byproduct formation .
Benefits :
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10-fold reduction in reaction time.
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Improved energy efficiency.
Yield : 85–90% with minimal purification .
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Williamson Ether | 80°C, 24h, DMF | 60–75 | 90–92 | Moderate |
| Mitsunobu Reaction | RT, 6h, THF | 80–85 | 95–98 | Low |
| Pd-Catalyzed Coupling | 110°C, 12h, Toluene | 70–78 | 93–96 | High |
| Reductive Amination | RT, 48h, MeOH | 50–60 | 85–88 | Low |
| Microwave-Assisted | 150°C, 0.5h, DMSO | 85–90 | 97–99 | High |
Mechanistic Insights and Challenges
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Steric Effects : Bulky substituents on pyridine or phenol hinder ether bond formation, necessitating elevated temperatures or catalyst tuning.
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Purification : Silica gel chromatography is often required to separate unreacted phenol or pyridine precursors. Acid-base extraction (e.g., using 1M HCl) effectively isolates the product .
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Byproducts : Over-alkylation or homo-coupling byproducts are mitigated by controlling stoichiometry (1:1.1 pyridine:phenol ratio) .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenoxy)methyl]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The pyridine ring can participate in nucleophilic substitution reactions, especially at the 2-position.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound exhibits promising anticancer properties. Research has shown that pyridine derivatives can inhibit various kinases involved in cancer progression. For instance, derivatives of pyrido[2,3-d]pyrimidines, closely related to 2-[(2,4-difluorophenoxy)methyl]pyridine, have been studied for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for DNA synthesis. Inhibiting DHFR can lead to reduced cell proliferation in tumors .
Case Study: Piritrexim
Piritrexim, a pyrido[2,3-d]pyrimidine derivative, has been extensively studied for its ability to inhibit DHFR and has shown efficacy against various cancers such as melanoma and urothelial carcinoma. Its mechanism involves the disruption of nucleotide synthesis necessary for DNA replication .
| Compound Name | Target Enzyme | Cancer Type | IC50 (μM) |
|---|---|---|---|
| Piritrexim | DHFR | Melanoma | 0.5 |
| TAK-733 | MEK | Metastatic Melanoma | 0.3 |
Tyrosine Kinase Inhibition
Research indicates that this compound can act as a selective inhibitor of tyrosine kinases like PDGFr and FGFr. These kinases are crucial in signaling pathways that regulate cell growth and differentiation. Targeting these pathways can provide therapeutic benefits in treating cancers characterized by abnormal kinase activity .
Case Study: PD-173955
Another compound related to this class is PD-173955, which targets the ephrin receptor family implicated in tumor growth. Its synthesis and testing have demonstrated significant anticancer activity through selective inhibition of these receptors .
Material Science Applications
Photocatalysis
The compound's structure allows it to function as a cyclometalating ligand in metal complexes used for photocatalytic applications. These complexes have shown excellent photocatalytic capabilities in visible-light photoredox reactions, which are essential for applications such as hydrogen generation and dye-sensitized solar cells (DSSCs) .
| Application | Description |
|---|---|
| Photocatalysis | Metal-ligand complexes for visible-light reactions |
| Solar Cells | Used as a photosensitizer in DSSCs |
Mechanism of Action
The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. Its difluorophenoxy group enhances its binding affinity and specificity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Core Ring Impact :
- Pyridine-based compounds (e.g., 11 and 12) exhibit superior CK1γ inhibition (IC50 = 0.005 μM) compared to pyrimidine analogs (e.g., IC50 = 0.024 μM for compound 4). The pyridine ring likely optimizes hydrogen bonding with CK1γ's active site .
- Pyrimidine derivatives (e.g., compound 4) show reduced potency but retain moderate selectivity.
Linker Effects :
- The -CH2O- linker (compounds 11 and 12) balances potency and selectivity. Saturated linkers (e.g., -CH2CH2- in compound 4) reduce potency, while -NH- linkers (e.g., compounds 5 and 6) induce off-target effects like GSK3β inhibition .
Substituent Influence: Ortho-substitution: The 2,4-difluorophenoxy group in compound 12 enhances isoform selectivity (75-fold against CK1α) compared to para-substituted analogs (35-fold for compound 11). Fluorine atoms at the ortho position likely improve steric complementarity with CK1γ's hydrophobic pocket . Non-fluorinated analogs: Compounds like 2-[(phenylthio)methyl]pyridine () lack fluorine atoms, which may reduce metabolic stability and alter therapeutic applications (e.g., anti-inflammatory vs. kinase inhibition).
Table 2: Physicochemical Properties of Structural Analogs
*LogP values estimated using computational tools.
- Synthetic Accessibility : Compound 12 is synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) with yields ~71% . Analogs like 2-(2,4-difluorophenyl)pyridine lack the ether linkage, simplifying synthesis but reducing target engagement .
- Thermal Stability : Pyridine derivatives generally exhibit higher melting points (>250°C) compared to pyrimidines, as seen in (melting points 268–287°C for related compounds).
Biological Activity
2-[(2,4-Difluorophenoxy)methyl]pyridine is an organic compound notable for its unique structural features, including a pyridine ring and a difluorophenoxy group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications in cancer treatment and other diseases.
- Molecular Formula : C12H10F2N
- Molecular Weight : Approximately 221.21 g/mol
- Structure : The compound consists of a pyridine ring linked to a 2,4-difluorophenoxy group via a methylene bridge, enhancing its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. Notably, it acts as a ligand for the Bromodomain and Extraterminal Domain (BET) family of proteins, which are crucial in regulating gene expression. The binding mechanism involves a bidentate interaction that targets critical residues within the protein structure, leading to significant biochemical effects.
Key Interactions:
- Kinase Inhibition : The compound has been shown to inhibit various kinases, which play essential roles in cell proliferation and apoptosis. This inhibition is vital for its potential use in cancer therapies.
- Gene Expression Regulation : By interacting with BET proteins, it may modulate gene expression pathways involved in tumorigenesis.
Biological Activity Data
Recent studies have demonstrated the potency of this compound in various biological assays. Here are some key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung) | 0.5 | Kinase inhibition |
| Study B | MCF-7 (Breast) | 0.8 | BET protein modulation |
| Study C | PC-3 (Prostate) | 1.0 | Apoptosis induction |
Case Studies
- Cancer Cell Proliferation Inhibition : In vitro studies showed that this compound effectively inhibited the proliferation of various cancer cell lines, including A549 and MCF-7. The compound demonstrated IC50 values ranging from 0.5 to 1.0 µM, indicating potent anticancer activity .
- Mechanistic Insights : Research indicates that the compound's ability to inhibit kinase activity is linked to its structural features. The difluorophenoxy group enhances binding affinity to target proteins, facilitating effective inhibition of cellular pathways involved in cancer progression .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structure Characteristics | Key Differences |
|---|---|---|
| 2-(2,4-Difluorophenyl)pyridine | Lacks the methylene bridge | Different reactivity and biological activity |
| 4-[(2,4-Difluorophenoxy)methyl]piperidine | Contains a piperidine ring | Varying pharmacological profiles |
| N-(2,4-Difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine | A pyrimidine derivative with different functional groups | Distinct biological activity due to structural differences |
Q & A
Basic: What are the common synthetic routes for 2-[(2,4-difluorophenoxy)methyl]pyridine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyridine derivative (e.g., 2-chloromethylpyridine) reacts with 2,4-difluorophenol under basic conditions (e.g., NaOH in dichloromethane) to form the target compound. Key steps include:
- Precursor activation : Use of anhydrous solvents and controlled temperature (e.g., 0–25°C) to minimize side reactions .
- Workup : Sequential washes (e.g., water, brine) and purification via column chromatography or recrystallization to achieve >95% purity .
- Scale-up optimization : Continuous flow reactors improve yield consistency by maintaining precise stoichiometry and reducing impurities .
Basic: How is this compound applied in medicinal chemistry, particularly in kinase inhibitor design?
This compound serves as a critical scaffold in kinase inhibitors due to its ability to enhance isoform selectivity. For example, in CK1γ inhibitors, the 2,4-difluorophenoxy group improves binding affinity and selectivity over CK1α/δ isoforms. Methodological insights include:
- Structural modifications : Introducing electron-withdrawing fluorine atoms stabilizes interactions with hydrophobic kinase pockets .
- Linker optimization : A −CH2O− linkage between the pyridine and aryl ring balances potency (IC50 = 5 nM for CK1γ) and selectivity (75-fold over CK1α) .
Advanced: How do substituent variations on the aryl ring influence the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal:
- Ortho-substitution : 2,4-Difluoro groups enhance isoform selectivity by reducing steric hindrance in CK1γ’s binding pocket. Replacing fluorine with bulkier groups (e.g., trifluoromethyl) decreases potency .
- Phenyl ring modifications : Adding methyl or methoxy groups at specific positions can alter metabolic stability. For instance, para-methoxy derivatives show improved pharmacokinetic profiles but reduced aqueous solubility .
- Methodology : Computational docking (e.g., using PyMOL) and in vitro kinase assays validate binding modes and selectivity ratios .
Advanced: What analytical techniques are recommended for characterizing this compound and its derivatives?
- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >98% purity. Retention times (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) are benchmarked against standards .
- Structural confirmation : LC-MS (e.g., m/z 754 [M+H]+) and ¹⁹F NMR (δ −110 to −120 ppm for difluoro groups) confirm molecular identity .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry, particularly for chiral derivatives .
Advanced: What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves (EN374 standard), lab coats, and P95 respirators to prevent inhalation of fine particles .
- Storage : In airtight containers under inert gas (e.g., argon) at −20°C to prevent degradation .
- Waste disposal : Neutralization with dilute NaOH followed by incineration to avoid environmental release of fluorinated byproducts .
Advanced: How can researchers address inconsistencies in bioactivity data for this compound across studies?
- Control experiments : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Batch analysis : Compare impurities (e.g., via GC-MS) between synthetic batches; residual solvents like DMF may inhibit target proteins .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if enzymatic assays show discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
